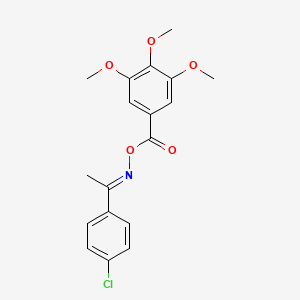
N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as DBMP, is a chemical compound that has been extensively studied due to its potential applications in scientific research. DBMP is a derivative of piperazine, a heterocyclic compound that is widely used in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood. However, studies have suggested that N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine may act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has also been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been found to have a range of biochemical and physiological effects. N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to induce apoptosis in cancer cells by activating caspases, a family of proteases involved in the process of programmed cell death. N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has also been found to inhibit the replication of viruses by inhibiting the activity of viral enzymes. Additionally, N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to disrupt the cell membrane of bacteria, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has several advantages for use in lab experiments. N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a stable compound that can be easily synthesized in high yields and purity. Additionally, N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied, and its properties and mechanism of action are well understood. However, there are also limitations to the use of N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine in lab experiments. N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine can be toxic to cells at high concentrations, and its effects on normal cells are not fully understood. Additionally, the mechanism of action of N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One area of research is the development of new derivatives of N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine with enhanced properties. Additionally, the use of N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine in combination with other drugs or therapies is an area of active research. Another area of research is the study of the effects of N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine on normal cells and tissues, which could lead to the development of new therapies for diseases such as cancer and viral infections. Finally, the use of N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine as a tool for studying cellular processes is an area of ongoing research, with the potential to uncover new insights into the mechanisms of disease.
Synthesemethoden
The synthesis of N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves the reaction of 2,6-dichlorobenzaldehyde with 2-methoxyaniline in the presence of piperazine. The reaction proceeds via a condensation reaction, resulting in the formation of N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. The synthesis of N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied for its potential applications in scientific research. N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to have anticancer, antiviral, and antibacterial properties. N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. Additionally, N-(2,6-dichlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been found to have antibacterial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
(Z)-1-(2,6-dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-24-18-8-3-2-7-17(18)22-9-11-23(12-10-22)21-13-14-15(19)5-4-6-16(14)20/h2-8,13H,9-12H2,1H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCZLJAWGBAZRJ-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(2,6-Dichlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5913091.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5913103.png)
![2-(2-chloro-4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B5913105.png)
![5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5913112.png)
![3-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2(1H)-quinolinone](/img/structure/B5913116.png)
![2-{2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5913133.png)


![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)

![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)
![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)
